Aspidocarpine

Description

Classification within Monoterpenoid Indole (B1671886) Alkaloids

Aspidocarpine is classified as a monoterpenoid indole alkaloid. nih.gov This class of natural products is characterized by a complex molecular architecture derived from two primary biosynthetic precursors: the amino acid tryptophan, which provides the indole core, and a monoterpene unit, typically from the iridoid pathway. nih.gov Specifically, this compound belongs to the Aspidosperma-type alkaloids, a large and structurally diverse subgroup named after the plant genus from which they are frequently isolated. nih.govmdpi.com These alkaloids are distinguished by their intricate, pentacyclic cage-like framework.

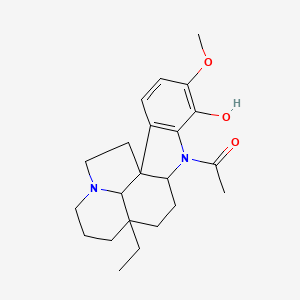

The fundamental structure of Aspidosperma-type alkaloids, including this compound, features a characteristic fused ring system. This compound itself is chemically known as 1-acetyl-16-methoxyaspidospermidin-17-ol. nih.gov Its molecular formula is C₂₂H₃₀N₂O₃, and it has a molecular weight of 370.5 g/mol . nih.gov

Historical Context of Aspidosperma Alkaloid Research

The study of alkaloids from the Aspidosperma genus, a group of plants native to the tropical and subtropical regions of the Americas, has a rich history. nih.gov These plants have been used in traditional medicine for various purposes, including the treatment of fever, malaria, and cardiovascular conditions. nih.govresearchgate.net Scientific investigation into the chemical constituents of Aspidosperma species began in earnest in the mid-20th century.

Early research led to the isolation and characterization of numerous complex alkaloids, such as aspidospermine (B1204331) and quebrachamine (B1219942). nih.gov These pioneering studies in isolation and structure elucidation laid the groundwork for understanding the vast chemical diversity within this genus. nih.govresearchgate.net this compound was first isolated from the bark of Aspidosperma desmanthum. mdpi.comnih.gov Its structure was determined through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. mdpi.comresearchgate.net The continued exploration of Aspidosperma species has resulted in the identification of about 250 distinct monoterpenoid indole alkaloids, which are considered chemotaxonomic markers for the genus. nih.gov

Significance of this compound as a Research Target

This compound continues to be a significant subject of scientific research for several reasons, primarily related to its biological activity and complex structure. The compound has demonstrated notable pharmacological potential, making it a valuable lead for drug discovery. mdpi.com

One of the most well-documented biological activities of this compound is its antihypertensive effect. mdpi.comresearchgate.net In vivo studies have shown that this compound can significantly reduce systolic, median, and diastolic blood pressure. mdpi.comresearchgate.net This activity is particularly noteworthy because it does not appear to cause sedation or impair motor coordination, suggesting a favorable profile for potential therapeutic development. nih.gov

Furthermore, the intricate pentacyclic structure of this compound and other Aspidosperma alkaloids presents a formidable challenge for synthetic organic chemists. mit.edu The development of synthetic routes to these molecules drives innovation in chemical synthesis and provides access to analogs that can be used to explore structure-activity relationships. nih.gov

Recent research has also explored other potential biological activities through computational, or in silico, studies. nih.govresearchgate.net For instance, this compound was included in a panel of alkaloids evaluated for potential antileishmanial activity by molecular docking against key parasitic enzymes. nih.govresearchgate.net Such studies highlight the ongoing effort to uncover the full therapeutic potential of this complex natural product.

Structure

3D Structure

Properties

Molecular Formula |

C22H30N2O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

1-(12-ethyl-6-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl)ethanone |

InChI |

InChI=1S/C22H30N2O3/c1-4-21-9-5-12-23-13-11-22(20(21)23)15-6-7-16(27-3)19(26)18(15)24(14(2)25)17(22)8-10-21/h6-7,17,20,26H,4-5,8-13H2,1-3H3 |

InChI Key |

CITPXCNSMZMNIW-UHFFFAOYSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C |

Origin of Product |

United States |

Research on Natural Occurrence and Isolation of Aspidocarpine

Botanical Sources and Distribution of Aspidocarpine-Producing Species

The genus Aspidosperma is a rich source of indole (B1671886) alkaloids, with this compound being one of the notable compounds identified. Its occurrence has been documented in a number of species, each with distinct geographical distributions.

Aspidosperma desmanthum is frequently cited as a significant source of this compound mdpi.comnih.govresearchgate.netthieme-connect.comscielo.brcsic.esuchile.clbioline.org.br. This species is found across a wide Neotropical range, extending from Southeast Mexico and Central America (including Belize, Guatemala, Honduras, Nicaragua, and Panama) down to South America, encompassing countries such as Bolivia, Brazil, Colombia, Ecuador, Peru, and Venezuela researchgate.netresearchgate.nettheferns.infokew.orgphytoneuron.netscielo.br. While some sources suggest a broader distribution, others indicate it may be more restricted to the Amazonian basin phytoneuron.net.

Aspidosperma megalocarpon has also been identified as a plant containing this compound nih.gov. This species exhibits a broad distribution across Central Mexico to Southern Tropical America, including Belize, Colombia, Ecuador, El Salvador, Guatemala, Honduras, Mexico (Veracruz, Oaxaca, Chiapas), Nicaragua, Panama, Suriname, and Venezuela researchgate.netwikipedia.orgkew.orgwikimedia.orgkew.orgtheferns.infonih.gov.

Aspidosperma album is another species from which this compound has been isolated csic.escdnsciencepub.comcdnsciencepub.com. The geographical distribution of A. album includes Northern South America, extending to Peru, and is found in countries such as Bolivia, Brazil, Colombia, and Venezuela researchgate.netkew.orgtheferns.infopfaf.org.

Beyond the species explicitly detailed above, this compound has been reported in other Aspidosperma species. These include Aspidosperma vargasii thieme-connect.comscielo.br, Aspidosperma marcgravianum nih.gov, and Aspidosperma excelsum nih.gov. Additionally, studies have indicated the presence of this compound or related compounds in species such as Aspidosperma limae, Aspidosperma obscurinervium, Aspidosperma formosanum, Aspidosperma neblinae, Aspidosperma oblongum, and Aspidosperma olivaceum csic.es.

Methodologies for Extraction and Fractionation from Plant Matrices

The isolation of this compound from plant material typically involves a series of solvent-based extraction and chromatographic purification steps, often targeting the bark of the Aspidosperma species.

A common approach for isolating this compound begins with the extraction of the plant material, usually the bark, using polar solvents such as methanol (B129727) or ethanol (B145695) mdpi.combioline.org.br. For instance, the bark of Aspidosperma desmanthum has been extracted with methanol, yielding a crude extract mdpi.com. This extract is then subjected to partitioning using solvents of varying polarities. A typical sequence involves partitioning with dichloromethane (B109758), followed by extraction of the aqueous phase with ethyl acetate, and subsequent partitioning of the methanolic extract with dichloromethane mdpi.comresearchgate.net.

Alternatively, extraction can involve maceration in ethanol with the addition of ammonia (B1221849), followed by filtration and solvent evaporation to obtain an alkaloid-rich fraction bioline.org.br. This fraction is then often partitioned with dilute aqueous hydrochloric acid, and the resulting aqueous layer is basified and extracted with chloroform (B151607) bioline.org.br.

Following these initial extraction and partitioning steps, the crude alkaloid fractions are subjected to chromatographic techniques for purification. Silica gel column chromatography is a widely employed method, often using solvent systems like dichloromethane/methanol mixtures mdpi.comresearchgate.netbioline.org.br or chloroform/ethanol gradients bioline.org.br. Preparative thin-layer chromatography (TLC) and countercurrent distribution have also been utilized for separating and purifying this compound and other related alkaloids from complex mixtures uchile.clcdnsciencepub.com. The structural elucidation of the isolated this compound is typically confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry mdpi.comnih.gov.

Structural Elucidation and Stereochemical Assignment Methodologies of Aspidocarpine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering insights into the connectivity and environment of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in deciphering Aspidocarpine's structure.

One-Dimensional (1D) NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)

One-dimensional NMR experiments, specifically ¹H-NMR (proton NMR) and ¹³C-NMR (carbon NMR), provide fundamental data about the number of different types of protons and carbons in a molecule, their chemical environments, and their relative abundance.

¹H-NMR Spectroscopy: This technique reveals the chemical shifts, multiplicities (splitting patterns), and integration of proton signals, providing information about the types of protons and their neighboring protons. For this compound, ¹H-NMR data has been used to identify various proton environments within its complex structure mdpi.commdpi.com.

¹³C-NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule, indicating the number of distinct carbon atoms and their types (e.g., aliphatic, aromatic, carbonyl). ¹³C-NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps to determine the number of attached protons to each carbon, thus aiding in assigning specific carbon signals mdpi.commdpi.comcdnsciencepub.comlibretexts.orguvic.ca. The ¹³C-NMR data for this compound has been extensively reported, detailing signals for carbons in its indole (B1671886) core, methoxy (B1213986) group, and various aliphatic chains mdpi.com.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HETCOR, DEPT)

Two-dimensional NMR experiments expand the information obtained from 1D spectra by establishing correlations between different nuclei, which is vital for complex molecules like this compound.

COSY (Correlation Spectroscopy): COSY experiments, particularly COSY-45, reveal proton-proton couplings (¹H-¹H correlations), allowing chemists to trace the connectivity of protons through chemical bonds. This helps in piecing together adjacent proton-containing fragments of the molecule cdnsciencepub.comlibretexts.orgresearchgate.netcdnsciencepub.comslideshare.netmagritek.com.

HETCOR (Heteronuclear Correlation Spectroscopy) / HMQC / HSQC: These techniques, including HMQC (Heteronuclear Multiple Quantum Correlation) and HSQC (Heteronuclear Single Quantum Correlation), establish correlations between protons and directly bonded carbons (one-bond ¹H-¹³C correlations). This is crucial for assigning ¹³C signals based on their corresponding proton signals cdnsciencepub.comlibretexts.orgresearchgate.netcdnsciencepub.commagritek.comresearchgate.netscielo.br.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, DEPT-135) are used in conjunction with ¹³C-NMR to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary carbons), aiding in the unambiguous assignment of the carbon spectrum mdpi.comcdnsciencepub.comlibretexts.orguvic.caresearchgate.net.

Through the strategic application of these 1D and 2D NMR techniques, researchers have achieved the complete assignment of both the ¹H and ¹³C NMR spectra of this compound cdnsciencepub.comresearchgate.netcdnsciencepub.com. This comprehensive assignment allows for a detailed understanding of the molecule's structural framework and the stereochemical relationships between its atoms. For instance, vicinal ¹H-¹H coupling constants derived from COSY spectra have been used to deduce stereochemistry at double bonds researchgate.net.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can be used to deduce structural features.

HRESIMS is a powerful technique that determines the exact mass of ions, allowing for the precise calculation of the elemental composition of a molecule. For this compound, HRESIMS has confirmed its molecular formula as C₂₂H₃₀N₂O₃, with a measured exact mass of m/z 371.2324 for its protonated molecule ([M + H]⁺) mdpi.comscielo.br. This high accuracy is critical for distinguishing this compound from compounds with similar nominal masses.

ESI-MS/MS involves fragmenting a selected precursor ion and analyzing the resulting product ions. This technique provides detailed information about the molecule's structure by revealing characteristic fragmentation pathways.

Compound List

this compound

Table 1: Key ¹³C-NMR Chemical Shifts (δc) for this compound

| Carbon Label | Chemical Shift (ppm) |

| C-1′ | 169.2 |

| C-11 | 149.2 |

| C-12 | 137.3 |

| C-8 | 132.9 |

| C-13 | 127.4 |

| CH-9 | 112.3 |

| CH-10 | 109.9 |

| CH-21 | 70.6 |

| CH-2 | 69.3 |

| OMe-11 | 56.4 |

| CH₂-3 | 53.5 |

| CH₂-5 | 52.2 |

| C-7 | 51.9 |

| CH₂-6 | 39.1 |

| C-20 | 35.7 |

| CH₂-15 | 33.8 |

| CH₂-19 | 30.0 |

| CH₂-16 | 24.9 |

| CH₂-17 | 22.7 |

| CH₃-2′ | 22.6 |

| CH₂-14 | 21.2 |

| CH₃-18 | 7.0 |

Note: Chemical shifts are reported from ¹³C-NMR spectra in CDCl₃, as cited in mdpi.com. Specific assignments for all carbons were achieved through a combination of 1D and 2D NMR experiments cdnsciencepub.com.

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

| Ion Type | Observed m/z | Calculated Exact Mass | Elemental Formula |

| Protonated Molecule ([M+H]⁺) | 371.2324 | 371.2329 | C₂₂H₃₁N₂O₃ |

Note: HRESIMS data confirms the molecular formula of this compound mdpi.com.

Ancillary Spectroscopic Methods (e.g., UV-Vis, IR) in Elucidation

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as crucial ancillary tools in the structural elucidation of organic compounds like this compound. UV-Vis spectroscopy is particularly useful for identifying the presence of conjugated systems and chromophores within a molecule. For this compound, UV-Vis data has indicated the presence of an N-acetyl-indoline chromophore, with characteristic absorption maxima reported at 227 nm and 263.5 nm, exhibiting log E values of 4.42 and 3.92, respectively. cdnsciencepub.com The spectrum's behavior in the presence of acid and base further supports the proposed structural features. cdnsciencepub.com UV-Vis spectroscopy is generally employed to study the electronic transitions within molecules, providing insights into unsaturation and heteroatom presence, which aids in structural confirmation. cpur.innptel.ac.in

Infrared (IR) spectroscopy, on the other hand, provides information about the functional groups present in a molecule by detecting vibrational transitions. uhcl.eduslideshare.net While specific IR data for this compound are not extensively detailed in the provided search results, IR spectroscopy is a standard method for identifying characteristic bonds such as C=O, N-H, and O-H, which are present in the this compound structure (e.g., an N-acetyl group). studymind.co.uk The comparison of an unknown compound's IR spectrum with reference spectra allows for the identification of functional groups and confirmation of molecular structure. slideshare.netstudymind.co.uk

Chemical Derivatization for Structural Proof and Stereochemical Assignment

Chemical derivatization involves modifying a molecule's functional groups to create derivatives with distinct properties, aiding in structural confirmation and stereochemical assignment. geeksforgeeks.org This approach has been vital in establishing the precise arrangement of atoms in this compound.

Oxidation studies, notably using chromic acid, have also played a role in confirming this compound's structural integrity. Oxidation of this compound with chromic acid produced a compound that was found to be identical in all respects to apoaspidospermine, a known derivative obtained from the oxidation of aspidospermine (B1204331). researchgate.netcdnsciencepub.com Since the structure of aspidospermine was already established, this parallel oxidation result provided strong evidence for the proposed structure of this compound. researchgate.netcdnsciencepub.com Chromic acid and its derivatives are well-known oxidizing agents, often used in organic chemistry for transformations like the oxidation of alcohols. msu.edu The process of oxidation can lead to specific degradation products whose structures can then be analyzed to infer features of the parent molecule. geeksforgeeks.orgresearchgate.net

Compound List:

this compound

Apoaspidospermine

Aspidospermine

this compound Bromocyanainide

Biosynthetic Pathway Investigations of Aspidocarpine

Position of Aspidocarpine within Plumeran Indole (B1671886) Alkaloid Biosynthesis

This compound is classified as a Plumeran indole alkaloid, a subgroup of the Aspidosperma-type alkaloids. The biosynthesis of all MIAs begins with a common precursor, strictosidine (B192452), which is formed from the condensation of tryptamine (B22526) and secologanin (B1681713). universiteitleiden.nl From strictosidine, the pathway diverges into numerous branches, leading to the vast structural diversity of indole alkaloids.

The formation of the characteristic Aspidosperma skeleton is a key branching point. An important intermediate derived from strictosidine is stemmadenine (B1243487). nih.gov Enzymatic reactions are thought to convert stemmadenine into a highly reactive intermediate, dehydrosecodine. This intermediate then undergoes a crucial cyclization step to form the aspidosperma alkaloid scaffold, typified by compounds such as tabersonine (B1681870) and vincadifformine (B1218849). researchgate.net

This compound is a highly decorated derivative of the basic aspidospermidine (B1197254) skeleton. Its biosynthesis, therefore, occurs in the later stages of the pathway, following the establishment of this core structure. It is hypothesized that a precursor such as vincadifformine or tabersonine undergoes a series of tailoring reactions, including hydroxylations, methylations, and acetylations, to yield the final this compound molecule. These late-stage modifications are common in MIA biosynthesis and are responsible for the specific chemical identity and biological activity of individual alkaloids. researchgate.net

Identification of Biosynthetic Precursors

The fundamental building blocks for this compound, like all monoterpenoid indole alkaloids, are derived from primary metabolism. The two primary precursors are:

Tryptophan : This aromatic amino acid provides the indole ring and the adjacent two-carbon side chain. The first committed step towards MIA biosynthesis is the decarboxylation of tryptophan to form tryptamine.

Secologanin : This complex secoiridoid monoterpene is derived from the terpenoid pathway. It provides the C9/C10 unit that forms the remainder of the alkaloid skeleton.

The pivotal condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine synthase, yielding strictosidine. This compound is the universal precursor for the thousands of known MIAs, including the Plumeran alkaloids and, subsequently, this compound. universiteitleiden.nl

Proposed Enzymatic Steps and Genetic Basis of Biosynthesis

While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, significant insights can be drawn from the well-studied biosynthesis of related Aspidosperma alkaloids, such as vindoline (B23647), which originates from tabersonine. nih.govnih.gov The conversion of a common precursor like tabersonine to a more complex molecule like this compound likely involves a series of analogous enzymatic modifications.

Proposed Enzymatic Steps:

The biosynthesis of this compound from a precursor like 16-methoxytabersonine would require several key transformations that are known to be catalyzed by specific enzyme families:

Reduction : The double bond in the piperidine (B6355638) ring of a tabersonine-like precursor needs to be reduced. This is often carried out by reductases.

Hydroxylation : The introduction of a hydroxyl group at position C-17 is a critical step. This is typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes responsible for a wide range of oxidative reactions in plants. nih.gov For example, in vindoline biosynthesis, tabersonine 16-hydroxylase (T16H) and desacetoxyvindoline-4-hydroxylase (D4H) are key CYPs. researchgate.netnih.gov

Acetylation : The N-1 position is acetylated. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the nitrogen atom. The deacetylvindoline-4-O-acetyltransferase (DAT) is a well-characterized enzyme of this type in the vindoline pathway. nih.govnih.gov

Genetic Basis of Biosynthesis:

The biosynthesis of MIAs is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is regulated by a complex network of transcription factors, often in response to developmental cues and environmental stimuli like jasmonic acid. nih.govmdpi.com Key transcription factor families implicated in regulating alkaloid biosynthesis include AP2/ERF, WRKY, and MYB. nih.gov

While the specific genes for this compound synthesis in Aspidosperma species have not been identified, it is expected that they would be homologs of the genes discovered in other MIA-producing plants like Catharanthus roseus. Identifying these genes would likely involve transcriptomic analysis of Aspidosperma tissues where this compound accumulates, looking for co-expressed genes that show homology to known alkaloid biosynthetic genes. nih.gov

The table below summarizes the key enzymes and their functions as proposed for the later stages of this compound biosynthesis, based on analogous, well-characterized pathways.

| Proposed Enzymatic Step | Enzyme Family | Function in this compound Biosynthesis | Example from Analogous Pathways |

| Reduction of precursor | Reductase | Saturation of C-C double bond in the core skeleton | Tabersonine 3-reductase (T3R) nih.gov |

| C-17 Hydroxylation | Cytochrome P450 (CYP) | Addition of a hydroxyl group to the carbon-17 position | Desacetoxyvindoline-4-hydroxylase (D4H) researchgate.net |

| N-1 Acetylation | N-acetyltransferase | Addition of an acetyl group to the indole nitrogen | Deacetylvindoline-4-O-acetyltransferase (DAT) nih.gov |

Chemotaxonomic Significance of this compound Biosynthesis

Chemotaxonomy is the classification of organisms based on their chemical constituents. The structural diversity of secondary metabolites, such as alkaloids, provides a powerful tool for understanding the evolutionary relationships between plant species.

Indole alkaloids are considered significant chemotaxonomic markers for the genus Aspidosperma. scispace.com The immense structural variety of these compounds, even within a single genus, reflects the evolution of distinct biosynthetic pathways. The presence or absence of specific alkaloids, like this compound, and their structural congeners can be used to delineate species and even varieties within the Aspidosperma genus.

The biosynthetic pathway leading to this compound involves a series of specific enzymatic modifications on a common Plumeran scaffold. The evolution of the genes encoding these "tailoring" enzymes is a primary driver of chemical diversity. Therefore, the presence of this compound in a particular species implies the existence of a specific genetic toolkit capable of performing these late-stage modifications. Mapping the distribution of this compound and related alkaloids across different Aspidosperma species helps to construct a chemical phylogeny that can complement traditional morphological classifications and provide deeper insights into the evolutionary history of this medicinally important genus. nih.gov

Synthesis and Academic Exploration of Aspidocarpine Derivatives and Analogs

Rational Design of Aspidocarpine Analogs for Research Purposes

Rational drug design is a powerful methodology that utilizes computational tools to predict how a molecule might interact with a biological target. nih.govmdpi.com This approach has become central to the design of this compound analogs, allowing researchers to hypothesize modifications that could enhance desired properties, such as binding affinity to a specific receptor or enzyme.

The process often begins with the known structure of this compound and a biological target of interest. For instance, considering the observed antihypertensive activity of this compound, researchers might target specific ion channels or receptors involved in blood pressure regulation. mdpi.comresearchgate.net Computational docking studies can simulate the binding of this compound to these targets, identifying key interactions. These in silico models help predict how specific structural changes—such as the addition of functional groups or alteration of stereochemistry—might influence binding energy and efficacy. nih.gov

This predictive power reduces the need for extensive trial-and-error synthesis and allows for a more focused and efficient exploration of chemical space. nih.gov By analyzing the pharmacophore of this compound (the essential structural features required for its biological activity), scientists can design analogs that retain these key features while introducing novel elements to probe the molecular target's binding site. mdpi.com For example, computational models can guide the synthesis of analogs with modified substituents on the indole (B1671886) ring or altered stereochemistry at chiral centers to optimize interactions with a target protein.

Table 1: Key Principles in the Rational Design of this compound Analogs

| Principle | Description | Application to this compound |

| Target Identification | Identifying a specific biological macromolecule (e.g., enzyme, receptor) involved in a disease process that the analog is intended to modulate. | Based on known activities like antihypertensive effects, targets could include adrenergic receptors or calcium channels. mdpi.comnih.gov |

| Computational Docking | Using computer simulations to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other. | Simulating how modified this compound structures fit into the active site of a target protein to predict binding strength. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for a compound's biological activity. | Defining the core structural features of this compound necessary for its activity to ensure analogs retain function. mdpi.com |

| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing a series of related compounds to determine how specific structural changes affect biological activity. | Systematically modifying the this compound scaffold and evaluating the impact on its antihypertensive or other biological effects. |

Synthetic Routes to Modified this compound Structures

The synthesis of this compound and its analogs is a significant challenge due to its complex, pentacyclic aspidospermidine (B1197254) skeleton. nih.gov However, the development of novel synthetic methodologies has provided pathways to access not only the natural product but also its modified derivatives. A key strategy involves the convergent synthesis of major structural subunits, which are later combined to form the complete molecular framework.

One notable approach focuses on the construction of the C,D,E ring system, which forms a significant portion of the alkaloid's core. nih.gov Synthetic sequences have been developed to create this key tricyclic structure, which can then be elaborated upon to complete the full pentacyclic system. For example, a reaction sequence involving a ring fragmentation followed by an intramolecular azomethine ylide 1,3-dipolar cycloaddition can produce the desired tricyclic product with high diastereoselectivity. nih.gov

By modifying the initial building blocks used in these synthetic routes, chemists can introduce variations into the final this compound structure. For instance, using a substituted m-anisaldehyde in the initial Knoevenagel condensation would result in an analog with a functionalized aromatic ring. nih.gov Similarly, altering the groups added during conjugate addition steps can introduce diversity at other positions of the molecular scaffold. These strategic modifications allow for the creation of a range of analogs for biological evaluation.

Table 2: Example of a Synthetic Step in an Aspidosperma Alkaloid Core Synthesis

| Reaction Step | Description | Purpose in Analog Synthesis |

| Knoevenagel Condensation | Condensation of an aldehyde (e.g., m-anisaldehyde) with a compound containing an active methylene (B1212753) group (e.g., 2-cyanoacetic acid). nih.gov | Using substituted aldehydes in this initial step allows for the introduction of various functional groups onto the aromatic ring of the final analog. |

| Birch Reduction | Reduction of an aromatic ring to a non-aromatic diene using an alkali metal in liquid ammonia (B1221849) with an alcohol. nih.gov | Modifying the conditions or subsequent isomerization steps can lead to different patterns of unsaturation in the core structure. |

| Cycloaddition | An intramolecular reaction where a molecule with two reactive ends joins to form a ring. nih.gov | Altering the tether connecting the reactive groups can change the size and conformation of the newly formed rings. |

Strategies for Introducing Structural Diversity

To thoroughly explore the structure-activity relationships of this compound, it is beneficial to generate a library of compounds with significant structural diversity. Diversity-oriented synthesis (DOS) is a powerful strategy used to achieve this goal. nih.govnih.gov Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to produce a collection of structurally varied molecules from a common starting point or scaffold. cam.ac.uk

Applying DOS principles to the this compound framework involves several key strategies:

Appendage Diversity: This involves modifying the peripheral functional groups around the core this compound skeleton. By using a range of different chemical reagents, functional groups such as alkyl, aryl, or halogen moieties can be attached at various accessible positions on the molecule.

Stereochemical Diversity: this compound has multiple chiral centers. By controlling the stereochemistry during the synthesis, it is possible to generate all possible stereoisomers of a particular analog. nih.gov Comparing the biological activities of these isomers can provide crucial insights into how the 3D shape of the molecule affects its function.

Skeletal Diversity: This is the most profound level of diversification, involving modifications to the core ring structure itself. nih.gov This could include changing the size of one of the rings, inserting or removing heteroatoms (e.g., nitrogen, oxygen), or creating fundamentally different polycyclic arrangements inspired by the this compound scaffold. Strategies such as ring-expansion or ring-distortion reactions can be employed to achieve this. cam.ac.uk

By combining these strategies, researchers can efficiently generate a large and diverse library of this compound analogs. Screening this library against various biological targets can accelerate the discovery of new lead compounds for drug development and provide valuable tools for chemical biology research.

Structure Activity Relationship Sar Studies of Aspidocarpine and Its Analogs

Correlation of Aspidocarpine's Structural Features with Biological Interactions

This compound, with the molecular formula C22H30N2O3 nih.gov, is characterized by an intricate pentacyclic indole (B1671886) alkaloid core ontosight.ai. This complex structural framework is fundamental to its biological activity, enabling it to engage with various biological targets. Research has highlighted this compound's significant antihypertensive effects, demonstrated by its ability to reduce systolic, median, and diastolic blood pressures in normotensive rats without inducing sedation or motor impairment researchgate.netnih.gov. This specific profile suggests that the molecule interacts with cardiovascular regulatory pathways in a manner that preserves normal motor function.

Furthermore, this compound and related indole alkaloids from the Aspidosperma genus have shown promise as antiparasitic and antimalarial agents researchgate.netresearchgate.netfrontiersin.org. Studies indicate interactions with parasitic targets, such as those involved in Leishmania metabolism, suggesting that specific regions of the this compound molecule are crucial for inhibiting parasitic growth nih.gov. The presence of functional groups like methoxy (B1213986) and hydroxyl moieties, alongside the indole ring system, likely plays a role in these interactions, influencing binding affinity and biological response nih.govresearcher.life.

Table 1: Key Structural Features and Associated Biological Activities of this compound

| Structural Feature/Class | Associated Biological Activity | Supporting Evidence (Snippet Index) |

| Indole Alkaloid Core | Antihypertensive, Antiparasitic, Antimalarial | researchgate.net, nih.gov, scielo.br, researchgate.net, nih.gov, researchgate.net, frontiersin.org |

| Pentacyclic Ring System | General biological interactions, molecular anchoring | ontosight.ai |

| Methoxy group | Potential role in SAR studies | researcher.life |

| Hydroxyl group | Potential role in SAR studies | nih.gov |

| Complex 3D Molecular Structure | Specific receptor/enzyme binding, stereochemical recognition | numberanalytics.com, ijpras.com, rsc.org |

Identification of Pharmacophores and Key Structural Motifs

The identification of pharmacophores—the essential three-dimensional arrangements of atoms and functional groups necessary for biological activity—is critical in drug discovery. In silico studies, particularly molecular docking, have provided insights into this compound's potential pharmacophoric elements. This compound has demonstrated favorable docking interactions with various parasitic targets, including mitogen-activated protein kinases (MAPKs) like LmxMPK4 and TbMAPK5, and enzymes such as dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine (B1203161) reductase 1 (PTR1) in Leishmania species nih.govmdpi.com. These interactions suggest that specific regions of the this compound molecule, likely involving the indole nucleus and its appended ring systems and functional groups, are critical for its antiparasitic efficacy. This compound has also been noted to fulfill Lipinski's rule of five, indicating favorable properties for oral bioavailability frontiersin.org.

Influence of Stereochemistry on Biological Recognition

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is paramount in determining a compound's biological activity numberanalytics.comijpras.com. Different stereoisomers of a molecule can exhibit distinct potencies, efficacies, and even safety profiles due to variations in their interaction with chiral biological targets like receptors and enzymes ijpras.com. While specific studies detailing the stereoisomers of this compound and their differential activities are not extensively detailed in the provided literature, the general principles of chiral recognition apply. The complex stereochemistry inherent in the pentacyclic structure of this compound means that its specific three-dimensional conformation is crucial for its precise binding to biological macromolecules. Synthetic efforts targeting Aspidosperma alkaloids often focus on enantioselective synthesis, underscoring the importance of controlling stereochemistry for biological activity rsc.org.

Comparative SAR Studies with Related Indole Alkaloids

This compound belongs to a large family of indole alkaloids found in plants of the Aspidosperma genus, many of which possess significant biological activities researchgate.netwikipedia.org. Comparative SAR studies reveal shared and distinct properties among these related compounds. For instance, Tubotaiwine, another alkaloid from Aspidosperma, also exhibits antihypertensive effects, suggesting that the indole alkaloid scaffold is conducive to cardiovascular activity researchgate.netnih.gov. Similarly, Aspidolimine and Tubotaiwine have shown selective activity against Leishmania infantum, mirroring this compound's antiparasitic profile researchgate.net. Uleine, also isolated from Aspidosperma parvifolium, displays potent antimalarial activity researchgate.net, a property also attributed to this compound scielo.brsemanticscholar.org. Aspidospermine (B1204331), another related indole alkaloid, is recognized for its antiparasitic and cytotoxic activities researchgate.net. These comparisons highlight that while the core indole alkaloid structure provides a foundation for various bioactivities, subtle variations in substitution patterns and stereochemistry among these related compounds can lead to differences in potency, selectivity, and the spectrum of biological effects.

Mechanistic Studies of Aspidocarpine S Biological Interactions

In Vitro Biological Activity Assessment Methodologies

Antiprotozoal Screening Methodologies (e.g., Plasmodium falciparum K1 strain)

The Plasmodium falciparum K1 strain, known for its resistance to multiple antimalarial drugs, serves as a critical model in the development of new antimalarial agents. In vitro screening methodologies for assessing antiprotozoal activity typically involve culturing the parasite within human erythrocytes using specialized culture media, such as RPMI, often supplemented with human serum. The efficacy of compounds is evaluated by measuring their ability to inhibit parasite growth or viability at various concentrations. Common methods for quantifying this inhibition include microscopy-based counting of infected erythrocytes, enzyme-linked immunosorbent assays (ELISA), or assays that measure parasite metabolic activity, such as the [³H]-hypoxanthine incorporation assay mdpi.comredalyc.orgijaers.com.

Aspidocarpine has demonstrated significant in vitro inhibitory activity against the Plasmodium falciparum K1 strain. Studies have reported an IC50 value of 19 nM for this compound against this specific strain mdpi.comscielo.brbioline.org.br. This potency is notable, as it is reported to be more active than established antimalarials like quinine (B1679958) and chloroquine (B1663885) scielo.brbioline.org.br.

Table 1: In Vitro Antiprotozoal Activity of this compound against Plasmodium falciparum K1 Strain

| Compound | Target Organism | Strain | IC50 Value | Reference |

| This compound | Plasmodium falciparum | K1 | 19 nM | mdpi.comscielo.brbioline.org.br |

Cytotoxicity Mechanisms at the Cellular Level

Specific information detailing the cellular-level cytotoxicity mechanisms of this compound is not extensively documented in the reviewed literature. While general mechanisms of cell-mediated cytotoxicity, such as those involving perforin/granzyme pathways or Fas signaling, are understood in broader immunological contexts cam.ac.uknih.govfrontiersin.orgnih.govuniv-mrs.fr, these mechanisms have not been directly attributed to this compound's action in the available studies. Therefore, a detailed mechanistic explanation of this compound's cellular cytotoxicity cannot be provided based on the current findings.

In Vivo Model Systems for Mechanistic Elucidation (without efficacy/safety outcomes)

Cardiovascular System Research in Rodent Models

Rodent models, particularly Wistar rats, are instrumental in elucidating the physiological mechanisms underlying cardiovascular regulation. In studies investigating the cardiovascular effects of this compound, intravenous infusion into normotensive Wistar rats has been employed. These investigations revealed that this compound administration led to a significant reduction in systolic, median, and diastolic blood pressures mdpi.comresearchgate.net. These findings suggest a hypotensive effect, potentially mediated through mechanisms influencing vascular tone or cardiac output, though the precise pathways require further investigation. The observed blood pressure reductions were statistically significant (p < 0.05) mdpi.comresearchgate.net.

Table 2: Cardiovascular Effects of this compound in Rodent Models

| Treatment | Model System | Route of Administration | Observed Cardiovascular Effect | Reference |

| This compound | Normotensive Wistar Rats | Intravenous Infusion | Significant reduction in systolic, median, and diastolic blood pressure | mdpi.comresearchgate.net |

Neurological System Research in Rodent Models (e.g., Motor Coordination Studies)

Rodent models are widely utilized to assess neurological functions, including motor coordination, balance, and sensorimotor integration. The rotarod test is a prominent behavioral assay designed to evaluate these capabilities. This test involves placing rodents on a rotating rod, and their ability to maintain balance and avoid falling is recorded. It is sensitive to impairments affecting motor control and cerebellar function mdpi.cominnoserlaboratories.comfrontiersin.org.

In studies involving mice, this compound was administered at doses of 1 mg/kg and 3 mg/kg to assess its impact on motor performance. The results indicated that this compound did not induce motor incoordination, hypolocomotion, immobility, sedation, or any stimulatory effects. Specifically, the time spent by the animals on the rotating rod remained unaffected by this compound treatment mdpi.comresearchgate.net. This contrasts with the effects of positive control agents like diazepam, which significantly impaired performance on the rotarod test, demonstrating reduced locomotor activity and coordination mdpi.comresearchgate.net. These findings suggest that this compound does not cause motor deficits in rodent models at the tested doses.

Table 3: Effects of this compound on Motor Coordination in Rodents (Rotarod Test)

| Treatment | Dose (mg/kg) | Time on Rotarod | Observations | Reference |

| This compound | 1 | No significant change | No motor incoordination, hypolocomotion, immobility, sedation, or stimulation | mdpi.comresearchgate.net |

| This compound | 3 | No significant change | No motor incoordination, hypolocomotion, immobility, sedation, or stimulation | mdpi.comresearchgate.net |

| Diazepam | (Control) | Significantly reduced | Impaired locomotor activity and performance | mdpi.comresearchgate.net |

Compound Name Table:

this compound

Neosergeolide

Ellipticine

Advanced Analytical Methodologies for Aspidocarpine Research

Quantitative and Qualitative Analysis in Complex Mixtures

The analysis of Aspidocarpine in complex mixtures, such as crude plant extracts, presents a significant challenge due to the presence of numerous other structurally related alkaloids and secondary metabolites. Effective analytical strategies are required to selectively detect and accurately quantify this compound.

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for both the qualitative and quantitative analysis of this compound. In a study on the alkaloid fraction of Aspidosperma parvifolium trunk bark, UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) was utilized to identify various alkaloids, including this compound. The identification was based on the compound's retention time and its mass spectral data, which provides a high degree of specificity. The molecular formula of this compound was confirmed as C₂₂H₃₀N₂O₃ by high-resolution electrospray ionization mass spectrometry (HRESIMS), which determined the protonated molecule [M+H]⁺ at an m/z of 371.2324.

For quantitative purposes, methods are developed to measure the concentration of this compound in a given sample. This typically involves the creation of a calibration curve using a purified standard of this compound. The area under the chromatographic peak corresponding to this compound in the sample is then compared to the calibration curve to determine its concentration. While specific quantitative data for this compound in various plant sources is not extensively published in comparative studies, the principles of quantitative analysis using techniques like HPLC-UV or LC-MS are well-established for alkaloids.

Table 1: UPLC-ESI-MS Data for the Identification of this compound in Aspidosperma parvifolium

| Compound | Retention Time (min) | Molecular Formula | [M+H]⁺ (m/z) | Main Fragments (m/z) |

| This compound | Not Specified | C₂₂H₃₀N₂O₃ | 371.2324 | Not specified in detail |

Data synthesized from literature reports.

Hyphenated Techniques in Natural Product Analysis (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of natural products like this compound. nih.gov They provide a wealth of information, enabling both separation and structural elucidation in a single analytical run. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): As previously mentioned, LC-MS is a powerful tool for the analysis of this compound. The liquid chromatography component separates the complex mixture, and the mass spectrometer provides mass information for each separated component. In a study of Aspidosperma excelsum, UPLC-DAD-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Tandem Mass Spectrometry) and HRMS (High-Resolution Mass Spectrometry) were employed to identify twenty known monoterpene indole (B1671886) alkaloids, including this compound. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is crucial for distinguishing between isomeric alkaloids that have the same molecular weight.

GC-MS (Gas Chromatography-Mass Spectrometry): Gas chromatography-mass spectrometry is another widely used hyphenated technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like many alkaloids, derivatization is often required to increase their volatility. There is a lack of specific studies detailing the GC-MS analysis of this compound. This may be due to its relatively high molecular weight and polarity, which can make it challenging to analyze by GC-MS without derivatization. However, GC-MS is a valuable tool for the analysis of other, more volatile alkaloids and can be used to profile the chemical composition of plant extracts, potentially aiding in the indirect identification of the presence of certain classes of compounds.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly couples HPLC with Nuclear Magnetic Resonance spectroscopy, allowing for the acquisition of NMR data on compounds as they elute from the chromatography column. researchgate.net This technique is particularly powerful for the unambiguous structure elucidation of novel natural products without the need for prior isolation. The structural elucidation of this compound itself was achieved through extensive 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) in conjunction with mass spectrometry. nih.gov While a direct online LC-NMR analysis of this compound in a complex mixture has not been specifically reported, the detailed NMR data available provides the necessary reference for such an analysis.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| HRESIMS | m/z = 371.2324 [M + H]⁺ (Calculated for C₂₂H₃₁N₂O₃) nih.gov |

| ¹H-NMR | δH (ppm): 10.91 (s, OH-12), 6.60 (d, J=8.1, H-10), 6.52 (d, J=8.1, H-9), 4.03 (dd, J=11.3, 6.2, H-2), 3.77 (s, OMe-11), 3.42 (m, H-3a), 3.12 (m, H-21), 2.87 (m, H-5a), 2.75 (m, H-3b), 2.20 (s, H-2'), 2.20 (m, H-14a), 2.15 (m, H-5b), 1.98 (m, H-6a), 1.98 (m, H-17a), 1.92 (m, H-14b), 1.90 (m, H-19a), 1.83 (m, H-15a), 1.77 (m, H-16a), 1.63 (m, H-6b), 1.60 (m, H-19b), 1.55 (m, H-17b), 1.45 (m, H-15b), 1.35 (m, H-16b), 0.85 (t, J=7.4, H-18) nih.gov |

| ¹³C-NMR | δC (ppm): 169.2 (C-1'), 149.2 (C-11), 137.3 (C-12), 132.9 (C-8), 127.4 (C-13), 112.3 (CH-9), 109.9 (CH-10), 70.6 (CH-21), 69.3 (CH-2), 56.4 (OMe-11), 53.5 (CH₂-3), 52.2 (CH₂-5), 51.9 (C-7), 39.1 (CH₂-6), 35.7 (C-20), 33.8 (CH₂-15), 30.0 (CH₂-19), 24.9 (CH₂-16), 22.7 (CH₂-17), 22.6 (CH₃-2'), 21.2 (CH₂-14), 7.0 (CH₃-18) nih.gov |

Method Validation in this compound Trace Analysis

For the reliable and accurate quantification of this compound, especially at trace levels in biological or environmental samples, the analytical method must be thoroughly validated. Method validation ensures that the method is fit for its intended purpose. The key parameters for method validation typically include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present. This is often demonstrated by comparing the chromatograms of blank samples, samples spiked with this compound, and samples containing potentially interfering substances.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered by the method is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for the Analysis of Indole Alkaloids by LC-MS/MS

| Validation Parameter | Typical Acceptance Criteria/Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | pg to ng/mL range |

| Limit of Quantification (LOQ) | pg to ng/mL range |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

These are general values based on validated methods for other indole alkaloids and serve as a benchmark.

Computational and in Silico Approaches in Aspidocarpine Research

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a target macromolecule, typically a protein openaccessjournals.comarxiv.orgmdpi.com. This method simulates the binding process at an atomic level, providing insights into potential interactions, binding mechanisms, and energetics openaccessjournals.com.

In the context of Aspidocarpine (APC), molecular docking simulations have been employed to evaluate its potential activity against various biological targets. One notable study investigated the antileishmanial potential of several alkaloids, including this compound, Aspidoalbine (APA), and Tubotaiwine (TBT), derived from Aspidosperma spruceanum. These compounds were docked against five key Leishmania enzymes: Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS), Pyrimidine Nucleoside Transporter 1 (PTR1), Pyruvate Kinase (PK), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), and Squalene Synthase (SQS) mdpi.comnih.govresearchgate.net.

The simulation results indicated that this compound and its related alkaloids could establish strong interactions with these Leishmania targets, with predicted free energy values generally less than -7 kcal/mol, suggesting a higher affinity than some physiological ligands mdpi.comnih.govresearchgate.net. Specifically, Aspidoalbine demonstrated binding energies ranging from -8.15 to -8.99 kcal/mol, indicating a greater affinity for Leishmania targets compared to their human homologs nih.govresearchgate.net. The study also highlighted that these compounds, including this compound, showed particular affinity for the PTR1 target nih.govresearchgate.net. Furthermore, the docking poses suggested that the binding sites occupied by these alkaloids in Leishmania targets were distinct from those of physiological importance in Homo sapiens, indicating potential selectivity and a reduced likelihood of off-target effects mdpi.comnih.govresearchgate.net.

Table 1: Molecular Docking of this compound and Related Alkaloids Against Leishmania Targets

| Compound | Target(s) | Predicted Binding Energy (kcal/mol) | Notes on Affinity/Selectivity | Reference(s) |

| This compound (APC) | DHFR-TS, PTR1, PK, HGPRT, SQS | < -7 | Interacts with targets; shows greater affinity for PTR1. Binding poses suggest potential selectivity over human homologs. | mdpi.comnih.govresearchgate.net |

| Aspidoalbine (APA) | DHFR-TS, PTR1, PK, HGPRT, SQS | -8.15 to -8.99 | Strong interactions with all five targets; greater affinity for PTR1 than physiological ligands. Higher affinity for Leishmania targets than H. sapiens. | mdpi.comnih.govresearchgate.net |

| Tubotaiwine (TBT) | DHFR-TS, PTR1, PK, HGPRT, SQS | < -7 | Interacts with targets; shows greater affinity for PTR1. Binding poses suggest potential selectivity over human homologs. | mdpi.comnih.govresearchgate.net |

Virtual Screening for Potential Pharmacological Applications

Virtual screening (VS) is a computational approach used in drug discovery to identify molecules from large libraries that are most likely to bind to a specific drug target wikipedia.orgnih.govmdpi.com. This method acts as a filter, significantly reducing the number of compounds that require experimental testing, thereby saving time, cost, and resources wikipedia.orgmdpi.comfrontiersin.org. Structure-based virtual screening (SBVS) techniques, such as molecular docking, are commonly employed wikipedia.orgnih.gov.

The molecular docking studies described in section 10.1 can be viewed as a form of structure-based virtual screening aimed at identifying potential pharmacological applications for this compound and related compounds. By evaluating the binding affinity of these natural products against specific Leishmania enzymes, researchers explored their potential as antileishmanial agents. This approach demonstrates how in silico methods can be leveraged to investigate the therapeutic utility of compounds against neglected tropical diseases mdpi.comnih.govresearchgate.net. The identification of potential interactions with targets like PTR1 suggests that this compound could serve as a starting point for developing new therapeutic strategies against leishmaniasis mdpi.comnih.govresearchgate.net.

Table 2: Virtual Screening Application of this compound in Antileishmanial Research

| Study Focus | Method Employed | Identified Potential Application | Key Findings | Reference(s) |

| Antileishmanial activity of A. spruceanum alkaloids | Molecular Docking (SBVS) | Antileishmanial Agents | This compound (APC), Aspidoalbine (APA), and Tubotaiwine (TBT) showed predicted binding affinities (< -7 kcal/mol) for Leishmania targets (DHFR-TS, PTR1, PK, HGPRT, SQS). APA exhibited strong affinity (-8.15 to -8.99 kcal/mol) for Leishmania targets over human homologs. | mdpi.comnih.govresearchgate.net |

Bioinformatics Tools in Target Identification and Characterization

Bioinformatics plays a crucial role in drug discovery by enabling the exploitation of genomic, transcriptomic, and proteomic data to understand disease mechanisms and identify potential drug targets nih.gov. These tools help in identifying new members of successful target classes, predicting disease-relevant genes, and constructing gene and protein interaction networks nih.gov.

Predictive Modeling of Structure-Activity Relationships (SAR)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, aims to establish correlations between a molecule's chemical structure and its biological activity frontiersin.orgchalmers.senih.govnih.gov. These models are vital for understanding how structural modifications can influence a compound's potency, selectivity, and other pharmacological properties frontiersin.orgchalmers.senih.gov. By developing and validating SAR models, researchers can predict the activity of novel compounds and guide the optimization of lead molecules frontiersin.org.

While the reviewed literature focuses primarily on molecular docking for this compound, specific quantitative SAR studies detailing the relationship between this compound's structural features and its biological activities were not extensively detailed in the provided snippets. However, computational chemistry methods, such as those used to determine gas-phase acidity and deprotonation sites of alkaloids like this compound, can provide foundational data for future SAR studies scielo.br. Understanding these intrinsic chemical properties is a precursor to building predictive models that correlate structural elements with observed biological effects chalmers.senih.govnih.gov. The development of such models would involve calculating various chemical descriptors and employing machine learning techniques to correlate them with biological endpoints, thereby rationalizing the design of more effective this compound analogs or derivatives.

Future Research Directions and Academic Outlook for Aspidocarpine

Elucidation of Unexplored Biosynthetic Enzymes and Pathwayspnas.org

The biosynthesis of Aspidocarpine, like other aspidosperma alkaloids, is a complex enzymatic process occurring within the Apocynaceae plant family researchgate.netnih.govresearchgate.netnih.gov. While significant progress has been made in identifying the general enzymatic machinery responsible for generating the aspidosperma alkaloid scaffold through [4+2] cycloaddition reactions catalyzed by carboxylesterase (CXE)-like enzymes, the specific enzymes and regulatory pathways governing this compound's unique structural formation are not fully characterized researchgate.netnih.govresearchgate.netnih.govbvsalud.org. Future research should prioritize:

Identification of Specific this compound Biosynthetic Enzymes: Pinpointing the precise enzymes responsible for the final steps in this compound synthesis, potentially through transcriptomic and proteomic analyses of Aspidosperma species known to produce the compound.

Elucidating Pathway Regulation: Investigating the molecular mechanisms that control gene expression and enzyme activity, which dictate the production levels and specific formation of this compound within the plant.

Heterologous Expression and Characterization: Reconstituting the this compound biosynthetic pathway in heterologous systems (e.g., E. coli, yeast) to enable detailed biochemical characterization of individual enzymes and their interactions, facilitating potential biotechnological production nih.govbvsalud.org.

Tracing Precursor Metabolism: Further detailing the enzymatic transformations from tryptophan and secologanin (B1681713) to the immediate precursors of this compound, identifying all involved enzymes and cofactors.

Development of More Efficient and Stereoselective Total Synthesis Routesresearchgate.netmpg.de

The intricate pentacyclic indole (B1671886) alkaloid structure of this compound presents a considerable challenge for total chemical synthesis researchgate.netresearchgate.netresearchgate.netbvsalud.org. While natural isolation provides access, developing efficient and stereoselective synthetic routes is crucial for ensuring a consistent supply for research and for enabling the creation of structural analogs. Future efforts should focus on:

Developing Novel Stereoselective Methods: this compound possesses multiple chiral centers, necessitating the development of highly stereoselective synthetic approaches, such as asymmetric catalysis or biocatalysis, to control the precise three-dimensional configuration of the molecule.

Exploring Convergent Synthesis Designs: Creating synthetic strategies that assemble key structural fragments of this compound in parallel before their convergent coupling, thereby increasing efficiency and mitigating risks in late-stage transformations.

Biomimetic Synthesis Approaches: Drawing inspiration from the known enzymatic pathways to design chemical synthesis routes that mimic the natural biosynthetic transformations, potentially leading to more elegant and efficient syntheses.

Discovery of Novel Biological Targets and Mechanisms of Actionresearchgate.netresearchgate.net

This compound has demonstrated notable antihypertensive and antimalarial activities mit.edumdpi.comresearchgate.netredalyc.org. However, the specific molecular targets and the detailed mechanisms through which it exerts these effects are yet to be fully elucidated. Future research should aim to:

Identify Molecular Targets: Employing advanced techniques such as affinity chromatography, target-based screening, and chemical proteomics to pinpoint the specific proteins or cellular pathways that this compound interacts with to mediate its antihypertensive and antimalarial effects.

Elucidate Mechanisms of Action: Conducting in-depth pharmacological studies to understand how this compound modulates its identified targets. For its antihypertensive action, this could involve investigating its influence on ion channels, receptors, or enzymes involved in blood pressure regulation. For antimalarial activity, research could focus on its impact on parasite growth, essential metabolic pathways, or drug resistance mechanisms mdpi.comresearchgate.net.

Explore Broader Biological Activities: Given the diverse pharmacological profiles of related aspidosperma alkaloids, this compound warrants screening against a wider array of biological targets, including those implicated in cancer, inflammation, and neurological disorders researchgate.netresearchgate.net.

Conduct Structure-Activity Relationship (SAR) Studies: Synthesizing this compound analogs with systematic structural modifications and evaluating their biological activities to identify critical pharmacophores responsible for its observed therapeutic effects.

Exploration of Hybrid Molecules and Prodrug Strategies

To optimize the therapeutic potential of this compound, strategies involving the creation of hybrid molecules or the development of prodrugs could significantly enhance its efficacy, selectivity, and pharmacokinetic properties. Future research avenues include:

Designing this compound-Based Hybrids: Conjugating this compound with other pharmacologically active compounds to create hybrid molecules with potentially synergistic or dual therapeutic actions. For example, combining this compound with an anti-inflammatory agent or a different class of antihypertensive drug.

Developing Prodrugs for Improved Pharmacokinetics: Synthesizing prodrugs of this compound that are inactive until metabolized in the body, which could improve oral bioavailability, facilitate targeted delivery to specific tissues, or prolong its duration of action.

Investigating Linker Technologies: Exploring various linker chemistries for the conjugation of this compound in hybrid molecules, ensuring stability, controlled release kinetics, and minimal impact on the activity of either component.

Application of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

A thorough understanding of this compound's metabolic profile in both its natural plant sources and biological systems is essential for its comprehensive characterization and quality control. Advanced analytical techniques can provide deeper insights into its presence, transformation, and interactions with other metabolites. Future research should focus on:

High-Throughput Metabolomic Profiling: Utilizing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and rapid detection and quantification of this compound in plant extracts and biological samples, aiding in process optimization and pharmacokinetic studies.

Metabolomic Studies in Aspidosperma Species: Employing untargeted metabolomics to identify all related alkaloids and their biosynthetic intermediates within Aspidosperma species, providing a broader metabolic context and potentially uncovering compounds with synergistic effects.

In Vivo Metabolite Identification: Applying advanced mass spectrometry and Nuclear Magnetic Resonance (NMR) techniques to identify this compound metabolites in biological fluids (e.g., blood, urine) and tissues following administration, which is critical for understanding its pharmacokinetic and pharmacodynamic profiles.

Development of Standardized Analytical Methods: Establishing robust and validated analytical methods for the precise quantification and quality control of this compound, ensuring consistency in research and potential future pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.